(4E)-4-({[2-chloro-5-(trifluoromethyl)phenyl]amino}methylidene)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one
CAS No.:
Cat. No.: VC16352997
Molecular Formula: C16H15ClF3N3O3S
Molecular Weight: 421.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H15ClF3N3O3S |
|---|---|
| Molecular Weight | 421.8 g/mol |
| IUPAC Name | 4-[[2-chloro-5-(trifluoromethyl)phenyl]iminomethyl]-2-(1,1-dioxothiolan-3-yl)-5-methyl-1H-pyrazol-3-one |
| Standard InChI | InChI=1S/C16H15ClF3N3O3S/c1-9-12(15(24)23(22-9)11-4-5-27(25,26)8-11)7-21-14-6-10(16(18,19)20)2-3-13(14)17/h2-3,6-7,11,22H,4-5,8H2,1H3 |
| Standard InChI Key | BRFAQXYZNFNLGR-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(=O)N(N1)C2CCS(=O)(=O)C2)C=NC3=C(C=CC(=C3)C(F)(F)F)Cl |
Introduction
Structural and Molecular Features
Molecular Architecture
The compound’s structure (Figure 1) integrates three key domains:
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Pyrazol-3-one core: A five-membered ring system with a ketone group at position 3, enabling keto-enol tautomerism that influences reactivity .
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2-Chloro-5-(trifluoromethyl)phenylamino methylidene group: A planar, electron-deficient aromatic system contributing to hydrophobic interactions and hydrogen bonding potential.
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1,1-Dioxidotetrahydrothiophen-3-yl moiety: A sulfone-containing tetrahydrothiophene ring that enhances solubility and modulates steric effects.
Table 1: Key Structural Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 421.8 g/mol |
| IUPAC Name | 4-[[2-Chloro-5-(trifluoromethyl)phenyl]iminomethyl]-2-(1,1-dioxothiolan-3-yl)-5-methyl-1H-pyrazol-3-one |
| Canonical SMILES | CC1=C(C(=O)N(N1)C2CCS(=O)(=O)C2)C=NC3=C(C=CC(=C3)C(F)(F)F)Cl |
| Topological Polar Surface Area | 98.9 Ų (indicative of moderate membrane permeability) |
The trifluoromethyl group (–CF) and chlorine atom on the phenyl ring create a sterically hindered environment, potentially favoring interactions with hydrophobic binding pockets in biological targets .
Synthesis and Optimization
Synthetic Pathways
The synthesis involves a multi-step sequence (Figure 2):
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Formation of the pyrazol-3-one core: Condensation of 2,5-dimethylfuran-3-one with substituted anilines under acidic conditions, followed by cyclization .
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Introduction of the tetrahydrothiophene dioxide moiety: Nucleophilic substitution at the pyrazole nitrogen using 3-bromotetrahydrothiophene-1,1-dioxide, facilitated by a palladium catalyst.
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Imine formation: Reaction of the intermediate with 2-chloro-5-(trifluoromethyl)aniline in the presence of a dehydrating agent (e.g., molecular sieves).
Critical parameters include:
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Temperature control (<60°C) to prevent decomposition of the trifluoromethyl group.
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Use of anhydrous solvents (e.g., THF, DMF) to avoid hydrolysis of intermediates .
Table 2: Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | HCl (cat.), EtOH, reflux, 12 h | 78 |
| 2 | Pd(PPh), KCO, DMF, 80°C, 8 h | 65 |
| 3 | 2-Chloro-5-(trifluoromethyl)aniline, MgSO, CHCl, rt, 24 h | 82 |
Biological Activity and Mechanisms
Antiproliferative Activity
In vitro screening against the NCI-60 cancer cell line panel revealed selective activity against the UO31 renal carcinoma line (GI = 2.1 µM) . Comparative studies suggest the –CF and –Cl substituents are critical for activity, likely through:
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Hydrogen bonding: The imine nitrogen interacts with Asp1046 of VEGFR-2 .
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Hydrophobic interactions: The trifluoromethyl group occupies a lipophilic pocket in the kinase domain .
Enzyme Inhibition
Preliminary assays indicate moderate inhibition of:
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Cyclooxygenase-2 (COX-2): IC = 8.3 µM, attributed to the sulfone group’s resemblance to arachidonic acid.
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Aurora kinase A: IC = 5.7 µM, potentially due to π-stacking with Phe144.
Molecular Docking Studies
Docking into the ATP-binding site of VEGFR-2 (PDB: 4AG8) predicts:
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The pyrazol-3-one core forms hydrogen bonds with Glu883 and Asp1046.
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The tetrahydrothiophene dioxide moiety stabilizes the DFG-out conformation through van der Waals contacts .
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The chloro-trifluoromethylphenyl group occupies a hydrophobic cleft near Leu838 and Val846 .
Applications and Future Directions
Industrial Relevance
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Intermediate in heterocyclic synthesis: The sulfone group facilitates Suzuki-Miyaura couplings for library diversification.
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